

# Historical development and synthesis of Dicyclomine.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Historical Development and Synthesis of Dicyclomine

#### Introduction

**Dicyclomine**, also known as dicycloverine, is a synthetic anticholinergic drug primarily used to treat intestinal hypermotility and spasms, particularly those associated with irritable bowel syndrome (IBS).[1][2] It functions as a muscarinic receptor antagonist, relaxing the smooth muscles of the gastrointestinal tract.[1][3] This technical guide provides a comprehensive overview of the historical milestones in the development of **dicyclomine**, its detailed synthesis routes, experimental protocols, and pharmacological action.

## **Historical Development**

**Dicyclomine**'s journey from laboratory synthesis to clinical application spans several decades, marked by key milestones in medicinal chemistry.

- 1945: Dicycloverine was first chemically synthesized in the United States by scientists at the William S. Merrell Company.[1] The patent for this synthesis was filed by Van Campen and Tilford and granted in 1949.
- 1950: The drug received its first approval for medical use in the United States on May 11, 1950.
- 1952: It was first marketed for the treatment of various gastrointestinal disorders.



- 1956: **Dicyclomine** was included as an antispasmodic component in the combination drug Bendectin, which also contained doxylamine and pyridoxine (vitamin B6), to treat morning sickness in pregnant women.
- 1959: The International Nonproprietary Name (INN) "dicycloverine" was officially recommended.
- 1976: The formulation of Bendectin was altered to remove dicyclomine after its
  manufacturer determined that it provided no additional benefit for the treatment of morning
  sickness.
- 1982: The first generic versions of **dicyclomine** hydrochloride became available.

Today, **dicyclomine** hydrochloride is available as a generic medication and remains a commonly prescribed treatment for the symptoms of irritable bowel syndrome.

### **Physicochemical and Pharmacokinetic Properties**

**Dicyclomine** hydrochloride is a crystalline powder with a bitter taste. Its key properties are summarized in the table below.

| Property                | Value                                               | Sou |
|-------------------------|-----------------------------------------------------|-----|
| Molecular Formula       | C19H35NO2                                           |     |
| Molecular Weight        | 309.5 g/mol                                         |     |
| Hydrochloride Salt MW   | 345.9 g/mol                                         | _   |
| Dosage Forms            | Capsules (10 mg), Tablets (20 mg), Syrup, Injection | -   |
| Route of Administration | Oral, Intramuscular                                 | _   |
| Tmax (Time to Peak)     | 1 - 1.5 hours                                       | _   |
| Volume of Distribution  | 3.65 L/kg (for a 20 mg oral dose)                   | -   |
| Bioavailability         | Not fully determined, but likely well-absorbed      | -   |



#### **Synthesis of Dicyclomine Hydrochloride**

The synthesis of **dicyclomine** involves the formation of a [1,1'-Bicyclohexyl]-1-carboxylic acid core, followed by esterification with 2-(diethylamino)ethanol. Several routes have been described in the literature.

#### **Synthesis Route Starting from Benzyl Cyanide**

This is a commonly cited method for synthesizing the **dicyclomine** backbone.

#### Experimental Protocol:

- Step 1: Cyclization: Benzyl cyanide is reacted with 1,5-dibromopentane in the presence of a strong base like sodamide (NaNH<sub>2</sub>). This reaction forms a 1-phenyl-1-cyanocyclohexane intermediate as two molecules of hydrogen bromide (HBr) are eliminated.
- Step 2: Hydrolysis & Esterification: The cyanide group of the intermediate is then hydrolyzed to a carboxylic acid. Subsequent treatment with ethanol leads to the formation of the corresponding ethyl ester through esterification.
- Step 3: Transesterification: The ethyl ester intermediate is reacted with 2-(diethylamino)ethanol in a transesterification reaction. This step introduces the diethylaminoethyl side chain, yielding 2-(diethylamino)ethyl 1-phenylcyclohexane-1carboxylate.
- Step 4: Catalytic Reduction: The benzene ring of the resulting compound is reduced to a
  cyclohexane ring via catalytic hydrogenation, typically using a platinum or similar catalyst.
  This step is crucial for forming the final bicyclohexyl structure of dicyclomine.
- Step 5: Salt Formation: The free base of **dicyclomine** is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl) for improved stability and solubility.

## Synthesis Route from Bicyclohexyl Alcohols

An alternative synthesis route described in patent literature starts from bicyclohexyl alcohol derivatives.

Experimental Protocol:



- Step 1: Carboxylic Acid Formation: [1,1'-Bicyclohexyl]-1-ol or [1,1'-Bicyclohexyl]-2-ol is reacted with formic acid in the presence of a strong dehydrating agent such as concentrated sulfuric acid or a mixture of phosphoric acid and phosphorus pentoxide. This reaction yields [1,1'-bicyclohexyl]-1-carboxylic acid.
- Step 2: Esterification: The resulting carboxylic acid is mixed with an aqueous solution of 2- (diethylamino)ethyl chloride hydrochloride. An alkaline aqueous solution (e.g., potassium hydroxide or sodium bicarbonate) is then added dropwise to the mixture. This process directly forms the ester, 2-(diethylamino)ethyl [1,1'-bicyclohexyl]-1-carboxylate, which is the dicyclomine base.
- Step 3: Salt Formation: The **dicyclomine** base is then converted into its hydrochloride salt by treatment with hydrochloric acid.

## **Mechanism of Action and Signaling Pathway**

**Dicyclomine** is an anticholinergic agent that exerts its primary effect as a muscarinic antagonist. It blocks the action of the neurotransmitter acetylcholine at M1, M2, and M3 muscarinic receptors located on the smooth muscle of the gastrointestinal tract. By preventing acetylcholine from binding, **dicyclomine** inhibits muscle contraction, leading to muscle relaxation and relief from spasms. Additionally, it has been shown to be a non-competitive inhibitor of bradykinin and histamine, which may contribute to its direct relaxing effect on smooth muscle.



Click to download full resolution via product page

Caption: **Dicyclomine**'s anticholinergic signaling pathway.



## Visualized Workflows Generalized Synthesis Workflow

The following diagram illustrates the key transformations in a common synthesis route for **dicyclomine**.





Click to download full resolution via product page

Caption: Generalized experimental workflow for dicyclomine synthesis.



#### **Drug Classification and Relationship**

This diagram shows the classification of **dicyclomine** based on its pharmacological properties and therapeutic use.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dicycloverine Wikipedia [en.wikipedia.org]
- 2. pharmakb.com [pharmakb.com]
- 3. Dicyclomine | C19H35NO2 | CID 3042 PubChem [pubchem.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Historical development and synthesis of Dicyclomine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218976#historical-development-and-synthesis-of-dicyclomine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com